molecular formula C7H12N2 B8768443 (1-Ethyl-1H-pyrrol-2-yl)methanamine

(1-Ethyl-1H-pyrrol-2-yl)methanamine

Cat. No.: B8768443
M. Wt: 124.18 g/mol
InChI Key: FFFHBHWCZONDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethyl-1H-pyrrol-2-yl)methanamine is a nitrogen-containing heterocyclic compound with the molecular formula C 6 H 10 N 2 and a molecular weight of 110.16 g/mol . This organic building block features a pyrrole ring, a structure of high significance in medicinal and materials chemistry, which is functionalized with an ethyl group on the nitrogen atom and an aminomethyl group on the ring. The presence of these functional groups makes it a valuable intermediate for the synthesis of more complex molecules. While specific applications for this exact compound are not well-documented in public sources, its structure suggests it is primarily used in research and development as a key precursor. Its potential research applications include serving as a ligand in coordination chemistry, a monomer for the construction of functional polymers, or a scaffold in the exploration of new pharmacologically active compounds. Researchers value this compound for its ability to introduce a specific heterocyclic motif into target molecules during synthetic organic chemistry projects. This product is provided for research purposes only. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate precautions and refer to the material safety data sheet (MSDS) before use.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

(1-ethylpyrrol-2-yl)methanamine

InChI

InChI=1S/C7H12N2/c1-2-9-5-3-4-7(9)6-8/h3-5H,2,6,8H2,1H3

InChI Key

FFFHBHWCZONDKN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1CN

Origin of Product

United States

Scientific Research Applications

Chemistry

(1-Ethyl-1H-pyrrol-2-yl)methanamine serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:

  • Oxidation : Can yield aldehydes or carboxylic acids.
  • Reduction : Converts the amine group to other derivatives.
  • Substitution : Facilitates the creation of various substituted pyrrole derivatives depending on the reagents used .

Biology

In biological research, this compound is investigated for its potential interactions with enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for:

  • Enzyme Inhibition : Potentially inhibits bacterial topoisomerases, crucial for DNA replication.
  • Neuropharmacological Effects : May exhibit neuroprotective properties by modulating neurotransmitter systems, which is relevant for developing treatments for neurological disorders like Alzheimer's disease .

Medicine

The compound is explored for its therapeutic potential due to its structural similarity to biologically active compounds. Notable areas of investigation include:

  • Antimicrobial Activity : Exhibits significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL.
  • Anticancer Properties : Research indicates that pyrrole derivatives can inhibit tubulin polymerization, suggesting potential applications in cancer treatment .

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for creating polymers and dyes that require specific functionalities.

Table 1: Antibacterial Activity of this compound Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12 µg/mL
Escherichia coli8 µg/mL
Candida albicans16 µg/mL

Table 2: Comparison of Biological Activities of Pyrrole Derivatives

Compound NameNeuroprotective EffectsAntibacterial ActivityAnticancer Activity
This compoundModerateYesYes
2-(1-Methyl-1H-pyrrol-2-yl)ethanamineHighYesModerate
3-(4-Methylphenyl)-1H-pyrroleLowYesHigh

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in cellular models of oxidative stress. The results indicated that the compound significantly reduced neuronal cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against various pathogens. The study concluded that these compounds exhibited potent antibacterial activity, particularly against Gram-positive bacteria, making them promising candidates for new antibiotic therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Ethyl-1H-pyrrol-2-yl)methanamine in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a derivative preparation involves dissolving precursors in acetonitrile, followed by slow diffusion of diethyl ether to yield crystalline products. Reaction conditions (e.g., stoichiometry, solvent polarity, and diffusion time) significantly influence purity and yield .

Q. How is the crystal structure of this compound derivatives determined experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Refinement is performed using SHELX software (e.g., SHELXL for small-molecule refinement), and molecular visualization is achieved via ORTEP-III. Hydrogen atoms are typically modeled using isotropic riding constraints with Uiso values 1.5× the pivot atom’s Ueq .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Full-body protective clothing, P95 respirators (for particulates), and chemical-resistant gloves.
  • Exposure Control : Work in fume hoods with adequate ventilation to prevent inhalation or skin contact.
  • First Aid : Immediate rinsing with water for eye/skin exposure; artificial respiration if inhaled. Refer to SDS guidelines for toxicity thresholds .

Q. What physicochemical properties (e.g., solubility) are critical for experimental design?

  • Methodological Answer : Solubility in polar solvents (e.g., acetonitrile, DMF) is key for reaction optimization. Experimental data for analogous amines show temperature-dependent mole fraction solubility (e.g., 0.15–0.30 in acetonitrile at 298–318 K). Use gas chromatography or gravimetric analysis for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR, IR, and mass spectrometry data with computational predictions (e.g., DFT calculations).
  • Statistical Analysis : Apply iterative refinement in crystallography (e.g., SHELXD for phase resolution) to address outliers.
  • Case Study : Discrepancies in hydrogen bonding patterns can arise from twinning; use SHELXE for high-throughput phasing .

Q. What strategies optimize the synthetic yield of this compound derivatives?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to test solvent polarity (e.g., acetonitrile vs. ethanol), catalyst loading (e.g., Er(NO₃)₃), and temperature.
  • Crystallization Control : Slow diffusion of antisolvents (e.g., diethyl ether) improves crystal quality, reducing amorphous byproducts .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT/MD Simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization for pharmacological studies .

Q. What analytical techniques are suitable for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • Pharmacophore Mapping : Combine X-ray crystallography (for 3D structure) with in vitro assays (e.g., antimicrobial activity).
  • Thermal Analysis : Use TGA/DSC to correlate thermal stability with substituent effects (e.g., ethyl vs. methyl groups) .

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